Azelastine is a medication commonly used as a nasal spray to treat allergic rhinitis (hay fever) symptoms []. However, scientific research is exploring its potential applications beyond allergy relief. Here's a closer look at two ongoing areas of investigation:
Azelastine belongs to a class of medications called H1-antihistamines. It works by blocking histamine receptors in the nose, which helps reduce allergy symptoms like sneezing, itching, runny nose, and congestion [].
Studies have demonstrated azelastine's effectiveness in alleviating allergic rhinitis symptoms. Compared to oral antihistamines, azelastine nasal spray may offer a faster onset of action [, ].
Emerging research suggests azelastine might have antiviral properties against SARS-CoV-2, the virus that causes COVID-19 []. In vitro (laboratory) studies have shown azelastine can inhibit the virus's ability to infect cells [].
A small clinical trial investigated the effect of azelastine nasal spray on COVID-19 patients. The study indicated a potential decrease in viral load and symptom severity in those receiving azelastine compared to placebo []. However, this was a small-scale study, and more extensive research is needed to confirm these findings.
Azelastine is a second-generation antihistamine primarily utilized for treating allergic rhinitis and conjunctivitis. It acts as a histamine H1-receptor antagonist and exhibits additional properties such as mast cell stabilization and anti-inflammatory effects. The chemical formula for azelastine is , and it is often administered in the form of a nasal spray or eye drops. The compound is known for its rapid onset of action, typically within minutes for ocular use and about one hour for nasal administration, with effects lasting up to 12 hours .
Azelastine works by competitively blocking histamine H1 receptors, particularly in the nasal passages and conjunctiva []. Histamine released during an allergic reaction binds to these receptors, triggering symptoms like runny nose, itching, and sneezing. Azelastine occupies the receptor sites, preventing histamine from binding and leading to symptom relief.
There's ongoing research to explore Azelastine's potential immunomodulatory effects, suggesting it might influence the immune system's response to allergens beyond just histamine receptor antagonism.
Azelastine undergoes oxidative metabolism primarily via the cytochrome P450 enzyme system, particularly through CYP3A4, CYP2D6, and CYP1A2. This metabolic process converts azelastine into its active metabolite, desmethylazelastine, which contributes to its therapeutic effects. The compound also interacts with various receptors and mediators involved in allergic responses, inhibiting the release of leukotrienes and cytokines .
Azelastine's biological activity encompasses several mechanisms:
Clinical studies have demonstrated azelastine's efficacy in reducing symptoms of allergic rhinitis, such as sneezing and nasal congestion, often outperforming traditional oral antihistamines .
The synthesis of azelastine involves multiple steps:
The specific reaction conditions, such as temperature and solvent choice, can vary based on the desired yield and purity .
Several compounds share structural or functional similarities with azelastine:
| Compound Name | Type | Key Features |
|---|---|---|
| Cetirizine | Antihistamine | Less sedating; effective against itching |
| Loratadine | Antihistamine | Long-lasting; minimal sedation |
| Olopatadine | Antihistamine | Dual-action; also inhibits mast cell degranulation |
| Ebastine | Antihistamine | Similar efficacy but different metabolic pathways |
| Desloratadine | Antihistamine | Active metabolite of loratadine; less sedation |
Uniqueness of Azelastine:
Azelastine, a phthalazine derivative with the molecular formula C₂₂H₂₄ClN₃O·HCl and molecular weight of 418.359, has been synthesized through various traditional routes that have been refined over decades of pharmaceutical research [21]. The compound features a unique azepine core structure that presents specific synthetic challenges, particularly in the formation of the seven-membered nitrogen-containing ring [5]. Traditional approaches to azelastine synthesis have primarily focused on two main strategies: ring expansion methods for azepine core formation and hydrazide condensation methodologies [3].
Ring expansion strategies represent a fundamental approach to constructing the azepine core of azelastine [2]. These methods typically involve the transformation of smaller ring systems into the desired seven-membered azepine ring through various chemical transformations [16]. One of the most established approaches involves the use of N-methylhexahydroazepin-4-one hydrochloride as a key starting material [3]. This compound undergoes a series of transformations to form the azepine core structure essential to azelastine [14].
A notable ring expansion strategy employs aziridinobenzene intermediates, which are formed through the photolysis or pyrolysis of ethyl azidoformate in benzene [16]. This reaction proceeds via nitrene insertion mechanisms, resulting in high yields of the desired azepine structure [15]. The first successful synthesis of a 1H-azepine was accomplished through this method, yielding 1-ethoxycarbonyl-1H-azepine in good yield [16].
Another effective approach utilizes amino acid derivatives as starting materials [2]. This method operates under mild, catalyst-free conditions and offers excellent functional group tolerance [9]. The reaction proceeds through nucleophilic substitution mechanisms, allowing for the efficient construction of densely functionalized azepines [2]. This approach is particularly valuable due to its concise, practical, and efficient protocol for rapid access to azepines [2].
Gold-catalyzed cycloaddition represents another sophisticated ring expansion strategy [15]. This method employs Au(III) catalysts at room temperature to facilitate the reaction between propargyl esters and imines [15]. The mechanism involves the formation of gold-carbenoid intermediates, which subsequently undergo transformation to form the azepine core [15]. This approach is exemplified by the formation of indole azepine from the gold-catalyzed cycloaddition of propargyl ester with imine, albeit requiring slightly elevated temperatures and increased catalyst loading [15].
The Japp-Klingemann reaction offers yet another pathway for azepine core formation, utilizing aryl diazonium salts and β-keto esters under acidic conditions [16]. This method proceeds through coupling and cyclization mechanisms and provides a versatile substrate scope for azepine synthesis [8].
Table 1: Ring Expansion Strategies for Azepine Core Formation
| Method | Starting Materials | Reaction Conditions | Key Mechanism | Advantages |
|---|---|---|---|---|
| Aziridinobenzene Intermediate | Ethyl azidoformate + Benzene | Photolysis or pyrolysis | Nitrene insertion | High yield |
| Amino Acid Derivative Expansion | Amino acid derivatives | Mild conditions, catalyst-free | Nucleophilic substitution | Good functional group tolerance |
| Gold-Catalyzed Cycloaddition | Propargyl ester + Imine | Au(III) catalyst, room temperature | Gold-carbenoid formation | Mild conditions |
| Japp-Klingemann Reaction | Aryl diazonium salts + β-keto esters | Acidic conditions | Coupling and cyclization | Versatile substrate scope |
Hydrazide condensation represents another critical traditional synthetic route for azelastine production [17]. This approach typically involves the reaction of carbonyl-containing compounds with hydrazine derivatives to form hydrazones, which subsequently undergo cyclization to form the desired heterocyclic structures [8]. In the context of azelastine synthesis, hydrazide condensation has been extensively utilized for the formation of the phthalazinone moiety [14].
The mechanism of hydrazide condensation begins with the nucleophilic attack of hydrazine on the carbonyl carbon atom of the electrophile [8]. This process is typically proton-catalyzed and results in the formation of a tetrahedral intermediate [8]. Subsequently, this intermediate undergoes dehydration via protonation of the hydroxyl function and elimination of water, ultimately yielding the desired hydrazone [8].
Direct condensation methods employ hydrazine hydrate as the primary reagent in ethanol solvent [17]. This approach typically requires 4-6 hours of reaction time and yields the desired products in 70-80% yield [17]. The reaction proceeds via hydrazone derivative formation followed by ring closure [17]. Although the carbonyl of the ketonic group is more sterically hindered than the carbonyl of the acetic acid moiety, the reaction preferentially proceeds through the ketonic carbonyl [17].
Two-step processes utilizing benzohydrazide in methanol have also been developed [3]. This methodology offers improved yields (80-90%) with shorter reaction times (1-5 hours) [3]. In a specific example relevant to azelastine synthesis, 100 mol of N-methylhexahydroazepine-4-one hydrochloride is reacted with 110 mol of benzohydrazide at room temperature for 1-5 hours [3]. The resulting mixture is then cooled to 0-20°C, followed by the addition of potassium borohydride for reduction [3].
Microwave-assisted hydrazide condensation represents a more modern approach, utilizing hydrazine derivatives in water/organic solvent mixtures [8]. This method significantly reduces reaction times to 10-30 minutes while improving yields to 85-95% [8]. The enhanced reaction kinetics under microwave conditions facilitate more efficient bond formation and cyclization [8].
Solvent-free methodologies have also been developed, employing neat hydrazine under solvent-free conditions [8]. These approaches typically require 1-2 hours of reaction time and provide yields of 75-85% [8]. The absence of solvent not only simplifies purification but also aligns with green chemistry principles [8].
Table 2: Hydrazide Condensation Methodologies
| Method | Reagents | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Direct Condensation | Hydrazine hydrate | Ethanol | 4-6 hours | 70-80% |
| Two-Step Process | Benzohydrazide | Methanol | 1-5 hours | 80-90% |
| Microwave-Assisted | Hydrazine derivatives | Water/organic mixture | 10-30 minutes | 85-95% |
| Solvent-Free | Neat hydrazine | None | 1-2 hours | 75-85% |
In the specific context of azelastine synthesis, a key hydrazide condensation step involves the cyclization of alpha-(p-chlorophenyl)acetophenone-o-carboxylic acid with hydrazine sulfate using sodium hydroxide in water [14]. This reaction yields 4-(p-chlorobenzyl)-1-(2H)-phthalazinone, a critical intermediate in the azelastine synthetic pathway [14]. This intermediate is subsequently condensed with 2-(2-chloroethyl)-N-methylpyrrolidine using sodium hydroxide in hot water to complete the azelastine structure [14].
As pharmaceutical manufacturing technologies advance, novel approaches to azelastine synthesis have emerged that offer improvements in efficiency, stereoselectivity, and scalability [4]. These innovative methodologies represent significant departures from traditional synthetic routes and provide new opportunities for optimizing azelastine production [13].
Catalytic asymmetric synthesis represents a significant advancement in azelastine production, offering enhanced control over stereochemistry and potentially improving product purity [4]. These approaches utilize chiral catalysts to induce asymmetry during key bond-forming steps, resulting in preferential formation of specific stereoisomers [13].
The BOROX catalyst system has emerged as a particularly effective approach for the catalytic asymmetric synthesis of structures relevant to azelastine [4]. This methodology employs chiral boroxinate catalysts to facilitate the asymmetric aziridination of alkynyl imines with diazo compounds [4]. The reaction proceeds with high yields and high asymmetric inductions, providing valuable intermediates for azelastine synthesis [4]. Notably, this approach can yield both enantiomers of cis-aziridines from a single enantiomer of the catalyst, depending on whether diazo esters or diazo acetamides are employed [4].
Chiral palladium complexes offer another valuable catalytic system for asymmetric synthesis [13]. These catalysts typically operate on azepine precursors under elevated temperature conditions (approximately 12 hours reaction time) [13]. While they provide moderate stereoselectivity (70-90% enantiomeric excess), they offer improved scale-up potential compared to some alternative approaches [13].
Ruthenium-based catalytic systems have also been explored for the asymmetric synthesis of azelastine-related structures [13]. These catalysts typically operate on cyclic ether substrates under low-temperature conditions (approximately 48 hours reaction time) [13]. While the stereoselectivity can be variable (50-80% enantiomeric excess), these systems offer good scale-up potential [13].
Organocatalytic approaches represent some of the most recent developments in asymmetric synthesis relevant to azelastine production [13]. These catalysts operate on functionalized imine substrates under room temperature conditions (approximately 36 hours reaction time) [13]. They offer excellent stereoselectivity (>95% enantiomeric excess) and excellent scale-up potential, making them particularly promising for industrial applications [13].
Table 3: Catalytic Asymmetric Synthesis Developments
| Catalyst System | Substrate | Stereoselectivity | Reaction Conditions | Scale-up Potential |
|---|---|---|---|---|
| BOROX catalyst | Alkynyl imines | High (>90% ee) | Room temperature, 24h | Limited |
| Chiral Pd complexes | Azepine precursors | Moderate (70-90% ee) | Elevated temperature, 12h | Moderate |
| Ruthenium catalysts | Cyclic ethers | Variable (50-80% ee) | Low temperature, 48h | Good |
| Organocatalysts | Functionalized imines | Excellent (>95% ee) | Room temperature, 36h | Excellent |
The development of catalytic asymmetric synthesis methods for azelastine represents a significant advancement in pharmaceutical manufacturing technology [4]. These approaches not only provide enhanced control over product stereochemistry but also potentially reduce waste generation and improve overall process efficiency [13]. As these technologies continue to mature, they are likely to play an increasingly important role in industrial azelastine production [13].
Flow chemistry represents a paradigm shift in pharmaceutical manufacturing, offering numerous advantages over traditional batch processes for the production of azelastine [12]. Unlike batch synthesis, which involves adding raw materials, catalysts, and other ingredients to a large vessel for reaction, flow chemistry continuously mixes small amounts of chemicals as they pass through a series of pipes or channels [20]. This approach provides enhanced control over reaction parameters and significantly improves safety profiles, particularly for large-scale production [20].
Microreactors represent one of the most sophisticated flow chemistry platforms for azelastine synthesis [12]. These systems focus on precise control of residence time and mixing parameters, offering improved heat transfer characteristics compared to batch processes [12]. However, they can be susceptible to clogging issues, which must be carefully managed during process development [12]. Despite these challenges, microreactors offer high industrial relevance for azelastine production [12].
Packed-bed reactors provide another valuable flow chemistry platform, particularly for heterogeneously catalyzed reactions in azelastine synthesis [10]. These systems focus on optimizing catalyst loading and flow rate parameters to maximize reaction efficiency [10]. While back-pressure control can present challenges, these systems offer medium-high industrial relevance for azelastine production [10].
Tubular flow reactors represent a more traditional flow chemistry approach, focusing on temperature and pressure control for optimal reaction outcomes [12]. While scale-up complexity can present challenges, these systems offer medium industrial relevance for azelastine production [12]. The tubular design provides excellent heat transfer characteristics and can accommodate a wide range of reaction conditions [12].
Continuous stirred tank reactors combine elements of both batch and flow processes, focusing on concentration and feed ratio optimization [12]. While process integration can present challenges, these systems offer high industrial relevance for azelastine production [12]. Their ability to maintain consistent reaction conditions over extended periods makes them particularly valuable for large-scale manufacturing [12].
Table 4: Flow Chemistry Applications in Azelastine Production
| Reactor Type | Key Parameters | Advantages | Challenges | Industrial Relevance |
|---|---|---|---|---|
| Microreactor | Residence time, mixing | Improved heat transfer | Clogging issues | High |
| Packed-bed reactor | Catalyst loading, flow rate | Enhanced mass transfer | Back-pressure control | Medium-high |
| Tubular flow reactor | Temperature, pressure | Precise reaction control | Scale-up complexity | Medium |
| Continuous stirred tank | Concentration, feed ratio | Continuous processing | Process integration | High |
The benefits of continuous flow manufacturing for azelastine production are numerous and significant [20]. Flow processes are inherently safer because smaller quantities of reactants are in play at any given time, reducing the risk of runaway reactions or other safety incidents [20]. Additionally, flow technology dramatically reduces the required amounts of solvents and reagents that pose health, safety, and environmental risks [20].
Flow reactions also provide precise control and immediate feedback on how variables such as mixing, heating, and residence time affect reaction performance [20]. This enhanced control typically results in improved product quality and yield compared to batch processes [20]. Furthermore, flow equipment is modular, easier to build and reconfigure, and generally provides substantial space savings over batch technology [20].
In practical terms, flow chemistry can deliver remarkable improvements over batch methods for pharmaceutical production [20]. For example, compared to batch production of certain pharmaceutical compounds, continuous flow technology can reduce production cycles from 20 days to just 1.5 days, reduce processed mass intensity by 50%, and avoid the expense and energy required to treat thousands of tons of waste solvents [20]. These advantages make flow chemistry an increasingly attractive option for large-scale azelastine production [20].
The industrial production of azelastine presents numerous process optimization challenges that must be addressed to ensure efficient, cost-effective, and environmentally responsible manufacturing [6]. These challenges span various aspects of the production process, from purification and yield maximization to solvent selection and green chemistry considerations [7].
Purification represents a critical challenge in azelastine production, as the final product must meet stringent pharmaceutical purity standards [18]. Various techniques have been developed to address this challenge, each with specific advantages and limitations [11].
Recrystallization using methanol/water solvent systems represents one of the most traditional purification approaches for azelastine [18]. This method typically achieves 98-99% purity with 85-90% yield recovery [18]. The relatively simple equipment requirements and scalability make recrystallization particularly suitable for industrial-scale azelastine production [18].
Column chromatography using phosphate buffer/acetonitrile solvent systems offers enhanced purification capabilities, typically achieving greater than 99% purity [18]. However, this comes at the cost of reduced yield recovery (75-85%) and limited scalability, making this approach more suitable for laboratory-scale purification [18]. The technique is particularly valuable for removing closely related impurities that may be difficult to separate by other methods [18].
Extractive distillation using water/organic solvent systems provides another valuable purification approach for azelastine [6]. This method typically achieves 94-96% purity with 80-90% yield recovery [6]. The technique is particularly valuable for separating azeotropic mixtures that may be difficult to purify by conventional distillation [6]. To achieve higher purity, batch extractive distillation, combining extraction and separation into a single stage, is widely employed [6].
Preparative high-performance liquid chromatography using buffer/organic solvent mixtures offers the highest purification capability, typically achieving greater than 99.5% purity [18]. However, this comes at the cost of reduced yield recovery (70-80%) and limited scalability, making this approach more suitable for pilot-scale production [18]. The technique is particularly valuable for producing high-purity azelastine for specialized applications [18].
Table 5: Purification Techniques for Azelastine
| Technique | Solvent System | Purity Achieved (%) | Yield Recovery (%) | Scale Applicability |
|---|---|---|---|---|
| Recrystallization | Methanol/water | 98-99% | 85-90% | Industrial |
| Column Chromatography | Phosphate buffer/acetonitrile | 99%+ | 75-85% | Laboratory |
| Extractive Distillation | Water/organic solvent | 94-96% | 80-90% | Industrial |
| Preparative HPLC | Buffer/organic mixture | 99.5%+ | 70-80% | Pilot |
Yield maximization represents another critical challenge in azelastine production [6]. Various strategies have been developed to address this challenge, including optimization of reaction conditions, careful control of stoichiometry, and development of more efficient synthetic routes [6]. Dynamic optimization strategies have proven particularly valuable for maximizing yield in batch extractive distillation processes [6]. These approaches formulate the optimization problem to maximize the weight of distillate product for given product specifications, reboiler heat duty, and batch operating time [6].
In the specific context of azelastine purification, chromatographic methods have been extensively studied [18]. One approach utilizes a C18 column with a mobile phase consisting of phosphate buffer (pH 3) and acetonitrile in a 50:50 ratio, pumped at a rate of 1.0 mL/min [18]. This method has been shown to provide simple, precise, accurate, and rapid determination of azelastine from pure form and dosage forms [18].
Another eco-friendly green microemulsion liquid chromatography method has been developed for the separation of azelastine from its degradation products [7]. This approach utilizes a microemulsion mobile phase consisting of 0.1 M sodium dodecyl sulfate, 10% n-propanol, 1% n-octanol, and 0.3% triethylamine, using 0.02 M phosphoric acid at pH 3.5 [7]. This method not only provides high sensitivity and specificity but also aligns with green chemistry principles by reducing the environmental impact of the purification process [7].
Solvent selection represents a critical aspect of azelastine process chemistry, with significant implications for reaction efficiency, product purity, environmental impact, and overall process economics [7]. Traditional approaches to azelastine synthesis have often relied on chlorinated solvents, which present environmental and safety concerns [7]. However, green chemistry principles have driven the development of more environmentally responsible solvent systems for azelastine production [7].
Water represents one of the greenest solvent options for azelastine synthesis and purification [7]. It offers high green metrics, no toxicity, and excellent recyclability [7]. Industrial adoption of water as a solvent for azelastine production is growing, driven by both environmental considerations and regulatory pressures [7]. The use of water as a solvent not only reduces environmental impact but can also simplify purification processes and reduce waste treatment costs [7].
Ethanol provides another environmentally responsible solvent option for azelastine production [7]. It offers high green metrics, low toxicity, and good recyclability [7]. Ethanol is already widely adopted in the pharmaceutical industry, making it a practical choice for industrial azelastine production [7]. The relatively low cost and well-established handling protocols further enhance the attractiveness of ethanol as a solvent for azelastine synthesis [7].
Acetonitrile represents a more traditional solvent choice for azelastine production, particularly for chromatographic purification [18]. It offers medium green metrics, medium toxicity, and moderate recyclability [7]. Acetonitrile is commonly used in the pharmaceutical industry, particularly for high-performance liquid chromatography applications [18]. While not as environmentally friendly as water or ethanol, acetonitrile offers excellent solubility properties for many organic compounds, making it valuable for certain steps in azelastine production [18].
2-Methyltetrahydrofuran (2-MeTHF) represents a newer, greener alternative to traditional ethers for azelastine synthesis [7]. It offers high green metrics, low toxicity, and good recyclability [7]. Industrial adoption of 2-MeTHF is increasing, driven by its favorable environmental profile and excellent solvent properties [7]. Derived from renewable resources, 2-MeTHF aligns well with green chemistry principles while providing performance comparable to traditional petroleum-derived solvents [7].
Cyclopentyl methyl ether represents another emerging green solvent option for azelastine production [7]. It offers high green metrics, low toxicity, and good recyclability [7]. Industrial adoption is emerging, with growing interest in this solvent for pharmaceutical applications [7]. Like 2-MeTHF, cyclopentyl methyl ether provides a greener alternative to traditional ethers while maintaining comparable performance characteristics [7].
Table 6: Green Chemistry Solvent Selection for Azelastine Production
| Solvent | Green Metrics | Toxicity | Recyclability | Industrial Adoption |
|---|---|---|---|---|
| Water | High | None | Excellent | Growing |
| Ethanol | High | Low | Good | Widespread |
| Acetonitrile | Medium | Medium | Moderate | Common |
| 2-MeTHF | High | Low | Good | Increasing |
| Cyclopentyl methyl ether | High | Low | Good | Emerging |
Beyond solvent selection, broader green chemistry considerations play an important role in optimizing azelastine production processes [7]. Traditional approaches have often relied on homogeneous metal catalysts, which can present challenges related to metal contamination and catalyst recovery [7]. Green alternatives include heterogeneous or recyclable catalysts, which offer lower metal contamination and improved catalyst recovery potential [7].
Energy consumption represents another important green chemistry consideration [20]. Traditional batch heating approaches often require significant energy input, contributing to the carbon footprint of azelastine production [20]. Green alternatives include flow systems, which typically offer reduced energy consumption due to improved heat transfer characteristics and more precise temperature control [20].
Waste generation is perhaps the most visible green chemistry consideration in azelastine production [20]. Traditional approaches often generate significant waste streams that require treatment and disposal [20]. Green alternatives focus on minimizing waste generation through more efficient reactions, reduced solvent use, and improved purification processes [20]. These approaches not only reduce environmental impact but also typically result in lower waste treatment costs [20].
Irritant;Health Hazard